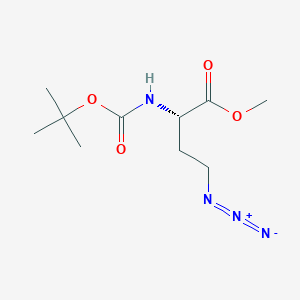

N-BOC-2-AMINO-4-AZIDO-BUTANOIC ACID METHYL ESTER

Overview

Description

(S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an azido group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the introduction of the azido group through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

(S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and various ester derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Ethyl Ester

- (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Propyl Ester

- (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Butyl Ester

Uniqueness

What sets (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester apart from similar compounds is its specific ester group, which influences its reactivity and solubility. The methyl ester variant is often preferred in certain synthetic routes due to its favorable reaction kinetics and ease of purification.

Biological Activity

N-BOC-2-amino-4-azido-butanoic acid methyl ester (NBABME) is a compound of increasing interest in biomedical research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Overview

This compound features an azido group, which is known for its reactivity and ability to participate in various chemical reactions, including click chemistry. The BOC (tert-butyloxycarbonyl) protecting group enhances stability during synthesis and manipulation in biological contexts.

Mechanisms of Biological Activity

- Neuroprotective Properties : Research indicates that NBABME may exhibit neuroprotective effects, particularly relevant in neurodegenerative diseases. The azido group can facilitate the formation of reactive intermediates that may help in protecting neuronal cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of NBABME demonstrate significant antimicrobial properties. For instance, compounds synthesized from amino acids like tryptophan and phenylalanine have shown enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

- Potential as a Histone Deacetylase Inhibitor : The compound's structure allows it to interact with histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs by compounds similar to NBABME has been linked to increased acetylation of histones, thereby affecting cellular proliferation and differentiation .

Case Studies

- Neurodegenerative Disease Models : In vitro studies using neuronal cell cultures have demonstrated that NBABME can reduce cell death induced by neurotoxic agents. The compound appears to modulate pathways involved in apoptosis and inflammation, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

- Antibacterial Activity Assessment : A series of experiments were conducted to evaluate the antibacterial efficacy of NBABME derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Data Tables

| Compound | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| NBABME | Antimicrobial | 10 | S. aureus, E. coli |

| NBABME | Neuroprotective | - | Neuronal cell lines |

| Derivative A | HDAC Inhibition | 15 | ML-1 leukemia cells |

Properties

IUPAC Name |

methyl (2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(16)13-7(8(15)17-4)5-6-12-14-11/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQHQNKUOJENPQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456287 | |

| Record name | (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359781-97-8 | |

| Record name | (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.